Superior Thermal Stability: Elevated Boiling Point Relative to Dimethyl‑Dithiocarbamate Allyl Ester
Pyrrolidinodithiocarbamic acid allyl ester exhibits a significantly higher boiling point of approximately 255.1 °C at 760 mmHg compared to allyl dimethyldithiocarbamate, which boils at 108 °C at 5 mmHg (equivalent to approximately 194.5 °C at 760 mmHg) . This 60 °C increase in boiling point is attributable to the larger pyrrolidine ring, which enhances intermolecular van der Waals interactions. The higher boiling point translates to lower volatility and greater thermal tolerance during formulation and storage, reducing the risk of evaporative loss under elevated‑temperature processing conditions.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 255.1 °C (predicted) |
| Comparator Or Baseline | Allyl dimethyldithiocarbamate (CAS 20821‑66‑3): ~194.5 °C at 760 mmHg (measured 108 °C at 5 mmHg, converted) |
| Quantified Difference | Δ ≈ +60 °C higher boiling point |
| Conditions | Data from ChemSpider (ID 9856723 for target; ID 89880 for comparator) and TCI product specifications. |
Why This Matters
Higher boiling point directly reduces volatility losses during high‑temperature reactions or storage, making the compound more reliable for industrial formulations that experience thermal stress.
